3-Chloromethyl-4H-[1,2,4]triazole
Description
3-Chloromethyl-4H-[1,2,4]triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chloromethyl group (-CH₂Cl) at the 3-position. The chlorine atom in the chloromethyl group contributes to its electrophilic character, enabling nucleophilic substitution reactions for functionalization . Its molecular formula is C₃H₄ClN₃, with a molar mass of 117.54 g/mol.
Properties
IUPAC Name |
5-(chloromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMGQANOHRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363784 | |
| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55928-92-2 | |
| Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-4H-[1,2,4]triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH2Cl) serves as a key reactive site for nucleophilic displacement. Common nucleophiles and their reaction outcomes include:
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where nucleophiles attack the electrophilic carbon in the chloromethyl group. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Cyclization Reactions
The triazole core participates in intramolecular cyclization to form fused heterocycles:
Example: Formation of Imidazotriazoles
Under basic conditions (e.g., KOH/EtOH), 3-chloromethyl-4H-1,2,4-triazole reacts with thioureas to generate imidazo[1,2-d] triazoles:
| Starting Material | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 3-Chloromethyl-4H-1,2,4-triazole + Thiourea | KOH, EtOH | Imidazo[1,2-d] triazole-8-thiol | 75% |
Key Observation :
Cyclization efficiency depends on steric hindrance and electronic effects of substituents .
Oxidation and Reduction
The triazole ring and chloromethyl group exhibit redox activity:
Oxidation
-
Reagents : H2O2/HOAc or KMnO4/H2SO4
-
Products :
Reduction
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 3-(Aryl)methyl-4H-1,2,4-triazole | 68–82% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos | 3-(Arylamino)methyl-4H-1,2,4-triazole | 73% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH), the triazole ring undergoes ring-opening to form amidines, which re-close to yield isomeric triazoles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazoles, including 3-chloromethyl-4H-[1,2,4]triazole, exhibit potent antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles possess significant antibacterial and antifungal activities. For instance, compounds derived from triazoles have been tested against various pathogens with promising results:
- Antifungal Agents : A study demonstrated that triazole derivatives exhibited enhanced antifungal activity against Gibberella species compared to traditional antifungals like triadimefon .
- Antibacterial Agents : Triazole hybrids have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .
Anticancer Properties
The structural versatility of triazoles allows for the development of anticancer agents. Research indicates that 1,2,4-triazoles can inhibit tumor growth through various mechanisms:
- Inhibition of Aromatase Enzymes : Novel triazole hybrids have been identified as potential antiproliferative agents targeting aromatase enzymes, crucial in estrogen biosynthesis .
- Cytotoxicity Studies : Compounds linked to triazoles have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .
Agrochemicals
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The incorporation of the chloromethyl group enhances their efficacy:
- Fungicidal Activity : Research indicates that this compound derivatives exhibit strong fungicidal properties against a range of agricultural pathogens. These compounds can be synthesized to optimize their activity against specific fungal strains .
- Pesticide Development : The structural features of triazoles allow for modifications that improve their stability and effectiveness as agrochemicals. This adaptability is crucial for developing new pesticides that meet regulatory standards while being environmentally friendly .
Material Science
The unique properties of this compound extend into material science:
- Corrosion Inhibitors : Triazoles are utilized in formulating corrosion inhibitors for metals. Their nitrogen-containing structure provides effective protection against oxidative degradation .
- Polymer Chemistry : Triazole derivatives are incorporated into polymer matrices to enhance their mechanical properties and thermal stability. This application is particularly relevant in creating advanced materials for industrial use .
Case Study 1: Antifungal Efficacy
A series of studies evaluated the antifungal activity of various triazole derivatives against Aspergillus species. The results indicated that specific modifications to the triazole ring significantly enhanced antifungal potency compared to standard treatments.
Case Study 2: Anticancer Applications
Research on triazole-based compounds demonstrated their ability to inhibit cell proliferation in breast cancer cell lines. The findings suggest that these compounds could serve as leads for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-4H-[1,2,4]triazole involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of enzymes or bind to receptors, thereby modulating biological pathways. The triazole ring’s nitrogen atoms play a crucial role in binding to the active sites of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,2,4-Triazole Derivatives
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Observations :
- Chlorine vs. Fluorine Substitution : Replacing chlorine with fluorine in triazole derivatives can enhance metabolic stability and bioavailability . However, chlorine retains strong electrophilicity, making it preferable for synthetic intermediates like this compound.
- Thiol vs. Chloromethyl Groups : Thiol-containing derivatives (e.g., [1,2,4]triazole-3-thiol) exhibit potent cytotoxic activity against HCT-116 cells, comparable to Vinblastine , whereas chloromethyl derivatives are more reactive in alkylation or cross-coupling reactions.
Notable Findings :
- In contrast, thiol-substituted triazoles (e.g., 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) show direct anticancer effects .
Biological Activity
3-Chloromethyl-4H-[1,2,4]triazole is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be represented by the molecular formula . The presence of the chloromethyl group enhances its reactivity and potential biological interactions. The triazole ring structure is known for its role in various pharmacological activities due to its ability to interact with biological targets.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. A study highlighted the synthesis of various 1,2,4-triazole derivatives and their evaluation against a range of bacterial strains. The results demonstrated that many derivatives showed potent activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a comparative study involving this compound derivatives, the minimum inhibitory concentration (MIC) values were determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-CM-4H | Staphylococcus aureus | 0.25 |
| 3-CM-4H | Escherichia coli | 0.5 |
| 3-CM-4H | Pseudomonas aeruginosa | 1.0 |
These findings suggest that modifications to the triazole structure can significantly enhance antibacterial activity, with certain derivatives outperforming traditional antibiotics like ciprofloxacin .
The mechanism behind the antibacterial activity of triazole derivatives often involves inhibition of key bacterial enzymes or disruption of cellular processes. For example, molecular docking studies have indicated that these compounds can effectively bind to DNA-gyrase, an essential enzyme for bacterial DNA replication . This interaction leads to the inhibition of bacterial growth and proliferation.
Antifungal Activity
In addition to their antibacterial properties, triazole derivatives have also been studied for their antifungal activities. The triazole ring is a well-known scaffold in antifungal drug design due to its ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi.
Case Study: Antifungal Efficacy
A recent investigation into the antifungal properties of this compound revealed promising results against various fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 3-CM-4H | Candida albicans | 0.5 |
| 3-CM-4H | Aspergillus niger | 1.0 |
These results indicate that this compound can serve as a potential candidate for developing new antifungal agents .
Anti-inflammatory and Cytotoxic Activities
Beyond antibacterial and antifungal effects, some studies have reported anti-inflammatory properties associated with triazole derivatives. For instance, compounds derived from this compound have shown effectiveness in reducing inflammation markers in vitro.
Research Findings on Cytotoxicity
A toxicity assessment conducted on human peripheral blood mononuclear cells (PBMCs) indicated low cytotoxicity for several synthesized derivatives:
| Compound | Viability (%) at 100 µg/mL |
|---|---|
| 3-CM-4H | 94.71 |
| Control | 94.19 |
These findings suggest that while exhibiting biological activity, these compounds maintain a favorable safety profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
